tert-Butyl (3-cyanophenyl)carbamate
Overview
Description
Tert-Butyl (3-cyanophenyl)carbamate is a chemical compound that is part of a broader class of tert-butyl carbamates, which are often used as intermediates in the synthesis of various biologically active compounds and as building blocks in organic synthesis. These compounds are characterized by the presence of a tert-butyl group attached to a carbamate moiety, which can be further substituted with various functional groups such as cyano, phenyl, or alkyl groups.
Synthesis Analysis
The synthesis of tert-butyl carbamates and their derivatives typically involves the use of tert-butyl N-hydroxycarbamate as a starting material. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Similarly, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates demonstrates the utility of tert-butyl carbamates in accessing novel macrocyclic inhibitors . The synthesis of tert-butyl carbamates can also involve multistep processes, such as the seven-step synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine, which includes esterification, protection, and reduction steps .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates is characterized by the presence of a carbamate group (O=C(NH2)OR') where R' is the tert-butyl moiety. This structure can be further modified to include additional functional groups, such as cyano or hydroxyl groups, which can significantly alter the compound's reactivity and potential applications. For instance, the presence of a cyano group can introduce nitrile functionality, which is useful in further chemical transformations .
Chemical Reactions Analysis
Tert-butyl carbamates participate in various chemical reactions, often serving as intermediates or building blocks. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . They can also undergo iodolactamization, which is a key step in the enantioselective synthesis of certain carbamates . The tert-butyl group serves as a protecting group for the nitrogen atom in the carbamate, which can be removed upon completion of the desired transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of the compound. The presence of other functional groups, such as cyano or alkyl groups, can also impact the compound's polarity, boiling point, and stability. These properties are crucial when considering the compound's use in organic synthesis and its behavior under various reaction conditions.
Scientific Research Applications
Synthesis and Pharmacological Activity
- Synthesis and Pharmacological Properties : tert-Butyl carbamates, including derivatives similar to tert-Butyl (3-cyanophenyl)carbamate, have been synthesized and evaluated for various pharmacological properties like antiarrhythmic and hypotensive effects. For example, certain tert-butyl carbamate compounds have shown significant hypotensive action and antiarrhythmic activity comparable to established drugs like Propranolol (E. Chalina, L. Chakarova, D. Staneva, 1998).
Chemical Synthesis and Reactions
- Chemical Synthesis Techniques : Studies have shown the utility of tert-butyl carbamates in chemical synthesis, such as their involvement in lithiation reactions and subsequent formation of functionalised carbamates (Javier Ortiz, A. Guijarro, M. Yus, 1999).
- Intermediate for Enantioselective Synthesis : tert-Butyl carbamates serve as intermediates in the enantioselective synthesis of compounds like carbocyclic analogues of 2'-deoxyribonucleotides, with their crystal structures aiding in confirming the relative substitution in the intermediates (M. Ober, M. Marsch, K. Harms, T. Carell, 2004).
Deprotection in Organic Synthesis
- Deprotection in Organic Synthesis : tert-Butyl carbamates are used in the deprotection of esters and ethers. Aqueous phosphoric acid, for instance, has been found to be an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates (Bryan Li et al., 2006).
Applications in Medicinal Chemistry
- Cytotoxic Analogs Synthesis : Research has been conducted on the synthesis of tert-butyl carbamate analogs of paclitaxel and docetaxel, demonstrating their cytotoxicity against specific cancer cell lines (S. M. Ali et al., 1995).
Future Directions
“tert-Butyl (3-cyanophenyl)carbamate” is used in the synthesis of drugs such as Citalopram and Escitalopram oxalate . It is also used in the synthesis of benzohydrols, which are intermediates in preparations of nefopam, an analgesic, muscle relaxant, or antidepressant . Future research may focus on improving the synthesis methods and exploring new applications of this compound.
properties
IUPAC Name |
tert-butyl N-(3-cyanophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h4-7H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEFNFUJFIMRPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478146 | |
Record name | tert-Butyl (3-cyanophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20478146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-cyanophenyl)carbamate | |
CAS RN |
145878-50-8 | |
Record name | tert-Butyl (3-cyanophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20478146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (3-cyanophenyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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